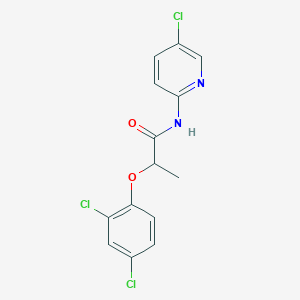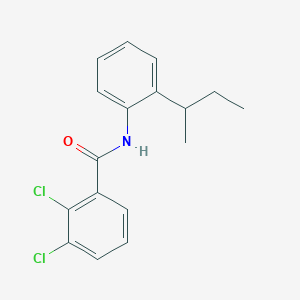
N-(5-chloro-2-pyridinyl)-2-(2,4-dichlorophenoxy)propanamide
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-2-(2,4-dichlorophenoxy)propanamide is a useful research compound. Its molecular formula is C14H11Cl3N2O2 and its molecular weight is 345.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.988611 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and Herbicidal Activity
N-(5-chloro-2-pyridinyl)-2-(2,4-dichlorophenoxy)propanamide has been studied for its crystal structure and herbicidal activity. In a study, a related compound was synthesized and found to be effective as a herbicide. The crystallographic data provided insights into its structural properties, which could be crucial for understanding its mechanism of action as a herbicide (Liu et al., 2008).
Antinociceptive Activity
Research has been conducted on the antinociceptive (pain-relieving) activity of related compounds. One study synthesized derivatives and evaluated their effectiveness in pain relief through various methods, comparing the results to standard pain relief drugs (T. Önkol et al., 2004).
Antifungal Activity
Studies have also explored the antifungal properties of similar compounds. For instance, a novel compound showed significant antifungal activity against various fungi, which could have implications for agricultural and pharmaceutical applications (Xue Si, 2009).
Anticonvulsant Properties
Compounds with a similar structure have been synthesized and evaluated for their anticonvulsant properties. These studies aimed to develop new drugs for conditions like epilepsy, combining chemical fragments from known antiepileptic drugs (K. Kamiński et al., 2015).
Tyrosinase and Melanin Inhibition
Research into compounds structurally related to this compound has included their role as inhibitors of tyrosinase and melanin, with potential applications in treating skin pigmentation disorders. These studies have involved both in vitro and in vivo approaches, as well as in silico methods (H. Raza et al., 2019).
Solubility and Dissolution Thermodynamics
Understanding the solubility and dissolution thermodynamics of compounds is crucial for their formulation and application. Research has been done to measure and analyze the solubility of related compounds in various solvents, which is essential for their effective usage in different environments (M. A. Bhat et al., 2014).
Growth and Characterization of Crystals
The growth and characterization of crystals of related compounds have been studied to understand their optical and electro-optical properties. Such research is significant for applications in materials science and optics (S. Prabhu et al., 2001).
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(2,4-dichlorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2O2/c1-8(21-12-4-2-9(15)6-11(12)17)14(20)19-13-5-3-10(16)7-18-13/h2-8H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYYBXDZKLOTCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=C(C=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[4-(4-biphenylyloxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B4054786.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-methyl-2-nitrobenzamide](/img/structure/B4054788.png)
![2-{{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol](/img/structure/B4054796.png)
![1-{4-[4-(2,6-difluorobenzoyl)-3-methyl-1-piperazinyl]-3-fluorophenyl}ethanone](/img/structure/B4054799.png)

![N-(7-bromo-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide](/img/structure/B4054828.png)
![N-isobutyl-N-[(3-methyl-2-thienyl)methyl]-3-pyrrolidinecarboxamide hydrochloride](/img/structure/B4054841.png)
![1-[3-fluoro-4-(3-methyl-4-propionyl-1-piperazinyl)phenyl]ethanone](/img/structure/B4054842.png)
![allyl 3-{5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4054843.png)
![N-(3-{[2-(1,3-benzoxazol-2-ylthio)acetyl]amino}phenyl)-1-adamantanecarboxamide](/img/structure/B4054851.png)
![5-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4054863.png)

![1-(2,3-dichlorophenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4054870.png)
![isopropyl 8-methyl-4-oxo-6-(2-thienyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4054873.png)
